Methyl 4,7-dibromobenZo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 4,7-Dibromobenzothiophene-2-carboxylate is a chemical compound with the molecular formula C10H6Br2O2S and a molecular weight of 350.02 g/mol . This compound is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure. The presence of bromine atoms at positions 4 and 7 on the benzothiophene ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,7-Dibromobenzothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of benzothiophene followed by esterification. The bromination reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step involves reacting the brominated benzothiophene with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of Methyl 4,7-Dibromobenzothiophene-2-carboxylate often involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,7-Dibromobenzothiophene-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiophene derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
Methyl 4,7-Dibromobenzothiophene-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 4,7-Dibromobenzothiophene-2-carboxylate involves its interaction with various molecular targets and pathways. The bromine atoms and the ester group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions and as a ligand in coordination chemistry . Its biological activities are attributed to its ability to interact with cellular targets, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,7-Dibromobenzothiophene-2-carboxylate: Unique due to its specific substitution pattern and ester functionality.
Thiophene Derivatives: Compounds like 2-bromothiophene and 3-bromothiophene share similar reactivity but differ in substitution positions.
Benzothiophene Derivatives: Compounds such as benzothiophene-2-carboxylate and benzothiophene-3-carboxylate have different substitution patterns and functional groups.
Uniqueness
Methyl 4,7-Dibromobenzothiophene-2-carboxylate is unique due to the presence of two bromine atoms at specific positions on the benzothiophene ring and the ester group at the 2-position. This unique structure imparts distinct reactivity and properties, making it valuable for various chemical and biological applications .
Properties
Molecular Formula |
C10H6Br2O2S |
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Molecular Weight |
350.03 g/mol |
IUPAC Name |
methyl 4,7-dibromo-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H6Br2O2S/c1-14-10(13)8-4-5-6(11)2-3-7(12)9(5)15-8/h2-4H,1H3 |
InChI Key |
WCTSBNWDMASDEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC(=C2S1)Br)Br |
Origin of Product |
United States |
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